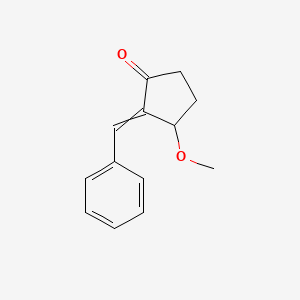
2-Benzylidene-3-methoxycyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-3-methoxycyclopentan-1-one is a chemical compound that belongs to the class of benzylidene cyclopentanone derivatives It is characterized by a benzylidene group attached to a methoxy-substituted cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-methoxycyclopentan-1-one typically involves the condensation of benzaldehyde with 3-methoxycyclopentanone in the presence of a base such as potassium hydroxide. The reaction is carried out in an aqueous alcohol medium, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidene-3-methoxycyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl-substituted cyclopentanones.
Substitution: Formation of various substituted cyclopentanones depending on the reagent used.
Applications De Recherche Scientifique
2-Benzylidene-3-methoxycyclopentan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzylidene-3-methoxycyclopentan-1-one involves its ability to absorb light and initiate photochemical reactions. In photopolymerization, the compound absorbs photons, leading to the formation of reactive intermediates that initiate polymerization. This process is crucial in the development of 3D microstructures and other advanced materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: A structurally similar compound used in various synthetic applications.
2-Cyclopenten-1-one: Another related compound with applications in organic synthesis.
3-Methyl-2-cyclopenten-1-one: Used in the synthesis of various organic compounds.
Uniqueness
2-Benzylidene-3-methoxycyclopentan-1-one is unique due to its specific structure, which combines a benzylidene group with a methoxy-substituted cyclopentanone ring. This unique structure imparts distinct photochemical properties, making it particularly useful as a photoinitiator in photopolymerization processes .
Propriétés
Numéro CAS |
823785-44-0 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-benzylidene-3-methoxycyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-13-8-7-12(14)11(13)9-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3 |
Clé InChI |
AEHRGVSOZKUDIE-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(=O)C1=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


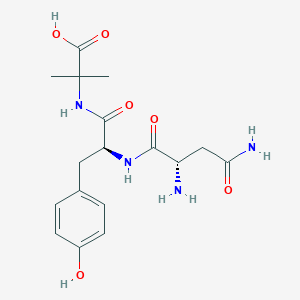
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-](/img/structure/B14215261.png)
![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
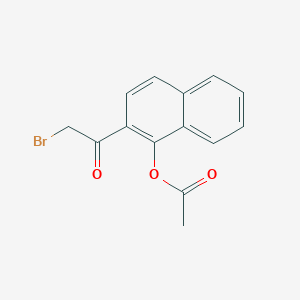
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)


![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
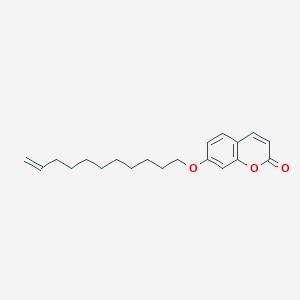
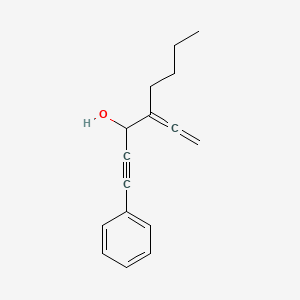
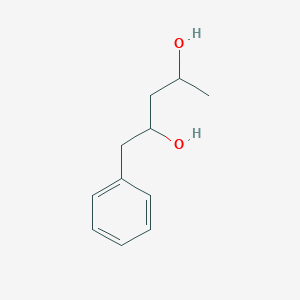
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
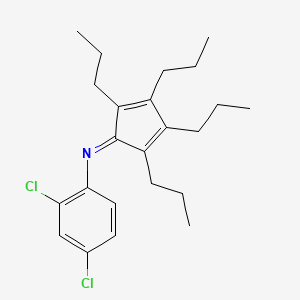
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
